Chemical properties of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde
Chemical properties of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde
[1][2][3][4]
Executive Summary
3-Iodo-1-methyl-1H-indole-7-carbaldehyde (CAS: 1251834-03-3) is a high-value heterocyclic scaffold used primarily in the synthesis of peptidomimetics, kinase inhibitors, and complex alkaloids.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its functional groups: the C3-iodide serves as a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C7-aldehyde offers a versatile site for condensation, reduction, or reductive amination.[1] The N1-methyl group locks the tautomeric state of the indole, improves lipophilicity, and simplifies purification by removing the acidic N-H proton.[1]
This guide details the physicochemical properties, validated synthetic protocols, and strategic reactivity profile of this compound for application in medicinal chemistry.[1]
Physicochemical Profile
| Property | Data |
| IUPAC Name | 3-Iodo-1-methyl-1H-indole-7-carbaldehyde |
| CAS Number | 1251834-03-3 |
| Molecular Formula | C₁₀H₈INO |
| Molecular Weight | 285.08 g/mol |
| Appearance | White to pale yellow solid |
| Solubility | Soluble in DMF, DMSO, CH₂Cl₂; Low solubility in water |
| Melting Point | 138–142 °C (Predicted/Analogous range) |
| Key Spectral Features (¹H NMR) | δ (CHO): ~10.2 ppm (s)δ (N-Me): ~4.1 ppm (s)δ (C2-H): ~7.4–7.5 ppm (s) |
Synthetic Route & Scale-Up
The synthesis of 3-iodo-1-methyl-1H-indole-7-carbaldehyde is best approached via a stepwise functionalization of the commercially available indole-7-carboxaldehyde.[1] The following protocol is adapted from validated patent literature (US8940739B2), ensuring high regioselectivity.
Workflow Diagram
Figure 1: Stepwise synthesis of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde ensuring regiochemical control.
Detailed Protocol
Step 1: C3-Selective Iodination
Rationale: Direct iodination of the indole C3 position is favored electronically.[1] Using basic conditions (KOH) facilitates the formation of the indolyl anion (or increases nucleophilicity), allowing reaction with molecular iodine.[1]
-
Reagents: Indole-7-carboxaldehyde (1.0 eq), Iodine (I₂, 1.05 eq), Potassium Hydroxide (KOH, 1.5 eq).
-
Procedure:
-
Dissolve indole-7-carboxaldehyde in DMF.
-
Add KOH pellets; stir until partially dissolved.
-
Add I₂ (dissolved in minimal DMF) dropwise at 0–5 °C to prevent over-iodination.[1]
-
Stir at room temperature for 1–2 hours. Monitor by TLC (EtOAc/Hexane).[1]
-
Quench: Pour into ice-water containing 10% Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine.[1]
-
Isolation: Filter the resulting precipitate (3-iodo-1H-indole-7-carbaldehyde). Wash with water and dry.[1]
-
Step 2: N-Methylation
Rationale: The N-H proton is acidic.[1] Methylation is performed after iodination to prevent competitive C3-methylation or side reactions, although the order can sometimes be reversed.[1] However, iodinating the free indole is generally cleaner.[1]
-
Reagents: 3-Iodo-1H-indole-7-carbaldehyde (Intermediate from Step 1), Methyl Iodide (MeI, 1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1]
-
Solvent: DMF.
-
Procedure:
-
Add K₂CO₃ and cool to 0–10 °C.
-
Add MeI dropwise (Exothermic).[1]
-
Allow to warm to room temperature and stir for 3–5 hours.
-
Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF.[1]
-
Purification: Recrystallize from EtOAc/Hexane or purify via silica gel flash chromatography (typically 10-30% EtOAc in Hexane).[1]
Chemical Reactivity & Functionalization strategy
The strategic value of this compound lies in its ability to serve as a "linchpin" in divergent synthesis.
Functionalization Map
Figure 2: Divergent reactivity profile showing orthogonal functionalization at C3 and C7.
Mechanistic Insights
-
C3-Iodide (Electrophilic Site for Metal Catalysis):
-
The C-I bond at position 3 is weaker and more reactive towards oxidative addition by Pd(0) than typical aryl iodides due to the electron-rich nature of the indole ring.[1]
-
Precaution: Reactions should be conducted under strictly anhydrous and oxygen-free conditions to preserve the C7-aldehyde, although the aldehyde is generally tolerant of standard cross-coupling conditions.[1]
-
-
C7-Aldehyde (Electrophilic Carbonyl):
-
Positioned adjacent to the indole bridgehead, steric hindrance is moderate but manageable.[1]
-
Reductive Amination: This is the most common transformation for this intermediate in drug discovery (e.g., generating amine-linked libraries).[1] The N-methyl group prevents interference from the indole nitrogen lone pair.[1]
-
Safety & Handling (MSDS Highlights)
-
Hazards: As an alkylating agent precursor (if residual MeI is present) and a halogenated heterocycle, treat as Warning .[1] Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The aldehyde is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air.[1]
-
Disposal: Collect all halogenated organic waste. Do not dispose of down the drain.
References
-
Compound Synthesis & Characterization: Lee, H. K., et al. (2015).[1] Compound of a reverse-turn mimetic and a production method and use therefor. US Patent 8,940,739 B2.[1][3] Washington, DC: U.S. Patent and Trademark Office.[1]
-
General Indole Reactivity: Humphrey, G. R., & Kuethe, J. T. (2006).[1] Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.[1] [1]
-
C3-H Iodination Protocols: Bocian, W., et al. (2021).[1][3] Regioselective C3-Iodination of Indoles. RSC Advances. (Contextual grounding for Step 1 mechanism).
